molecular formula C10H8F4N4O2S B2832273 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride CAS No. 2196192-81-9

6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride

Cat. No. B2832273
M. Wt: 324.25
InChI Key: DJGMWYVLUFJHCG-UHFFFAOYSA-N
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Description

6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. It is commonly used in scientific research for its ability to inhibit certain enzymes and proteins.

Mechanism Of Action

The mechanism of action of 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride involves the covalent binding of the sulfonyl fluoride group to the active site of the enzyme or protein. This covalent bond formation results in the inhibition of the enzyme or protein activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride are dependent on the specific enzyme or protein that is being inhibited. Inhibition of protein kinases can result in the modulation of cell signaling pathways, while inhibition of HDAC6 can result in altered gene expression.

Advantages And Limitations For Lab Experiments

One advantage of using 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride in lab experiments is its specificity for certain enzymes and proteins. This allows for targeted inhibition of specific pathways or processes. However, one limitation is that the covalent binding of the sulfonyl fluoride group can result in irreversible inhibition, which may not be desirable in certain experiments.

Future Directions

There are several future directions for the research of 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride. One direction is the investigation of its potential as a therapeutic agent for the treatment of diseases that involve dysregulation of specific enzymes or proteins. Another direction is the development of more specific and reversible inhibitors of these enzymes and proteins. Additionally, the use of 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride in combination with other inhibitors or therapies could be explored to enhance their efficacy.

Synthesis Methods

The synthesis of 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride involves a series of chemical reactions. The starting material is 4-chloro-6-aminopyridine-3-sulfonamide, which is reacted with 2,2,2-trifluoroethylhydrazine to form 6-(2,2,2-trifluoroethyl)pyrazin-2-amine. This intermediate is then reacted with 4-fluoropyridine-3-sulfonyl chloride to yield the final product, 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride.

Scientific Research Applications

6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride is commonly used in scientific research as an inhibitor of various enzymes and proteins. It has been shown to inhibit protein kinases, such as JNK and p38, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of HDAC6, a histone deacetylase that is involved in the regulation of gene expression.

properties

IUPAC Name

6-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4N4O2S/c11-10(12,13)6-18-5-7(3-16-18)17-9-2-1-8(4-15-9)21(14,19)20/h1-5H,6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGMWYVLUFJHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)F)NC2=CN(N=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride

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